molecular formula C9H4Cl3N3 B2404381 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine CAS No. 1203605-10-0

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine

Cat. No.: B2404381
CAS No.: 1203605-10-0
M. Wt: 260.5
InChI Key: XWDBGKJTXALRAC-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 3 and 5 positions of the triazine ring and at the 2 and 6 positions of the phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine typically involves the reaction of 2,6-dichloroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like acetone or acetonitrile. The reaction conditions usually require heating to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and an organic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Oxides or hydroxylated derivatives.

    Reduction Reactions: Amines or partially reduced derivatives.

Scientific Research Applications

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms on the triazine ring.

    2,6-Dichloro-4-(2,6-dichlorophenyl)-1,3,5-triazine: A similar compound with additional chlorine atoms on the phenyl ring.

Uniqueness

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N3/c10-5-2-1-3-6(11)8(5)7-4-13-15-9(12)14-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDBGKJTXALRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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